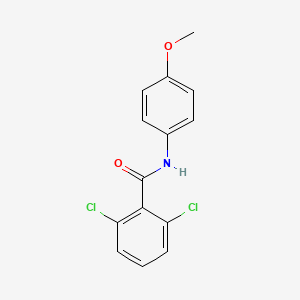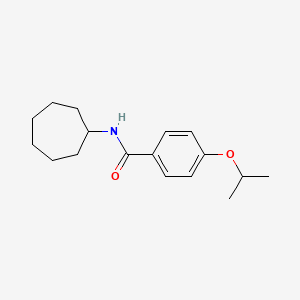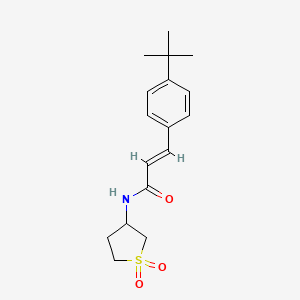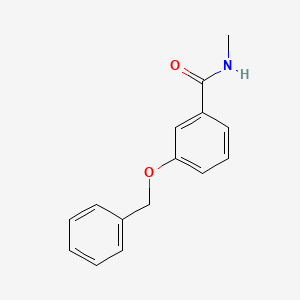![molecular formula C24H20N2O B5466605 3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5466605.png)
3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone is a heterocyclic organic compound with a quinazolinone core structure. It is a potential candidate for drug development due to its diverse biological activities.
作用机制
The mechanism of action of 3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various cellular targets. It has been shown to bind to DNA and inhibit topoisomerase activity, leading to DNA damage and apoptosis. It has also been found to inhibit the activity of various kinases, including protein kinase C and cyclin-dependent kinases, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines, inhibit the production of inflammatory cytokines and chemokines, and possess antimicrobial activity against a range of bacterial and fungal strains. Additionally, it has been found to inhibit the activity of various kinases, including protein kinase C and cyclin-dependent kinases, which are involved in cell proliferation and survival.
实验室实验的优点和局限性
One of the major advantages of using 3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its diverse biological activities. It has been found to exhibit anticancer, antitumor, anti-inflammatory, and antimicrobial activities, making it a potential candidate for drug development. Additionally, its synthesis method has been optimized to produce high yields of the compound with high purity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research and development of 3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. Another direction is to explore its mechanism of action and identify its cellular targets. Additionally, further optimization of its synthesis method and formulation may enhance its bioavailability and pharmacokinetics.
合成方法
The synthesis of 3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone involves the reaction of 3-methylanthranilic acid with 4-methylbenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with acetic anhydride and sodium acetate to yield the final product. This method has been optimized to produce high yields of this compound with high purity.
科学研究应用
3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, anti-inflammatory, and antimicrobial activities. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit cell proliferation. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. Additionally, it has been found to possess antimicrobial activity against a range of bacterial and fungal strains.
属性
IUPAC Name |
3-(3-methylphenyl)-2-[(E)-2-(4-methylphenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-17-10-12-19(13-11-17)14-15-23-25-22-9-4-3-8-21(22)24(27)26(23)20-7-5-6-18(2)16-20/h3-16H,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCHYRMWAPJWIU-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(phenylsulfonyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5466524.png)
![4-chloro-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5466532.png)

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5466545.png)

![4-[(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B5466556.png)
![4-hydroxy-4,7,7,9,9-pentamethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5466568.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5466584.png)
![3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5466589.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5466597.png)
![1-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5466617.png)
![1-(1,3-benzodioxol-5-ylacetyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5466634.png)
